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Executive Summary & Chemical Identity

-Hydroxyolopatadine is a primary metabolite and process-related impurity of Olopatadine (an
H1-receptor antagonist). In regulatory submissions (ANDA/NDA), it is frequently designated as
Olopatadine Related Compound A (USP nomenclature). Accurate identification and
guantification of this compound are mandatory for demonstrating critical quality attributes
(CQASs) in drug substances and products.

Chemical Profile
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Technical Specification

Chemical Name

11-[(3-Dimethylamino)propylidene]-6,11-
dihydro-

-hydroxy-dibenz[b,e]oxepin-2-acetic acid

Common Synonyms

Olopatadine Impurity A; Olopatadine Related
Compound A; 2-Hydroxyolopatadine

CAS Number (HCI Salt)

1331668-21-3 (Most common commercial

format)

CAS Number (Free Base)

1331822-32-2 (Also cited as 1628639-06-4 for

specific Z-isomers)

Molecular Formula

(Free Base) /

(HCI Salt)

Molecular Weight

353.41 g/mol (Base) / 389.87 g/mol (HCI Salt)

Stereochemistry

Olopatadine is the (Z)-isomer.[1][2][3][41[51[6]1[7]
[8] The

-hydroxy impurity typically retains the (2)-
configuration but introduces a chiral center at
the

-carbon, creating enantiomers (R/S).

Supply Chain & Availability Landscape

Sourcing this standard requires distinguishing between Pharmacopeial Primary Standards
(USP/EP) and Certified Secondary Standards (Third-party vendors).

Primary vs. Secondary Availability

o USP (United States Pharmacopeia): Listed as Olopatadine Related Compound A.[2][3][9]
This is the "Gold Standard" for final release testing but is often costly and supply-

constrained.
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e LGC Standards / TRC: Available as

-Hydroxy Olopatadine Hydrochloride (Cat.[8][9] # TRC-H948770).[2] Often used for method
development and routine internal testing to conserve USP material.

e Simson Pharma / SynZeal: Major suppliers of the specific Z-isomer hydrochloride salt, often

providing bulk quantities for spiking studies during validation.

Sourcing Decision Matrix (DOT Visualization)

The following decision tree outlines the logical flow for selecting the appropriate grade of
reference standard based on the experimental phase.

Need alpha-Hydroxyolopatadine
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Source: Certified Secondary Std Source: USP Primary Std
(LGC, TRC, SynZeal) (Related Compound A)
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Figure 1: Strategic sourcing workflow for Olopatadine impurity standards based on regulatory
requirements.
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Analytical Characterization & Validation

When using a non-pharmacopeial standard (secondary standard), you must establish its
"fitness for purpose.” This process is self-validating if the following protocol is observed.

Identity Confirmation (The "Triad" Approach)

Do not rely solely on the Certificate of Analysis (CoA). Perform the following verification upon
receipt:

¢ -NMR (Proton NMR):

o Critical Signal: Look for the methine proton at the

-position (adjacent to the carboxyl group). In Olopatadine, this is a methylene (
) singlet/doublet ~3.5 ppm. In

-Hydroxyolopatadine, this shifts downfield to a methine (

) singlet ~4.8-5.2 ppm due to the hydroxyl group's electronegativity.

o Solvent:
is recommended due to the polarity of the salt form.
¢ Mass Spectrometry (LC-MS):
o Parent lon: Confirm

at m/z 354.2 (Free Base) or 354.2 (from HCI salt, stripping Cl).

o Fragmentation: Expect loss of water (
) and loss of the dimethylamino side chain.
e HPLC Purity:

o Must be >95% (area normalization) for quantitative spiking.
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Handling & Stability

» Hygroscopicity: The HCI salt is moderately hygroscopic. Weighing should be performed in a
humidity-controlled environment (<40% RH).

» |somerization: The Z-isomer double bond is stable under normal conditions but can
isomerize to the E-isomer under UV light exposure. Store solutions in amber glassware.

Experimental Protocol: Preparation of Stock
Standard

Objective: Prepare a stable 1.0 mg/mL stock solution for impurity spiking.
Reagents:

» -Hydroxyolopatadine HCI Reference Standard.[1][5][8][9][10][11]

 Diluent: 50:50 Water:Acetonitrile (v/v) + 0.1% Formic Acid (to maintain solubility and
stability).

Workflow:

o Equilibration: Allow the standard vial to reach room temperature (20-25°C) before opening to
prevent condensation.

» Weighing: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask.
o Correction Factor: Apply purity and salt correction.

e Dissolution: Add 5 mL of Diluent. Sonicate for 5 minutes. The solution should be clear and
colorless.

o Make up: Dilute to volume with Diluent.

o Storage: Aliquot into amber HPLC vials. Store at -20°C. Stable for 3 months (re-verify if
older).

Biological & Regulatory Context
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Understanding why you are testing for this compound is as important as how.
e Metabolic Pathway:
-Hydroxyolopatadine is formed via oxidative metabolism (CYP450 system). It is less potent

than the parent Olopatadine but must be monitored to ensure it does not accumulate to toxic
levels in renal-impaired patients.

o Impurity Classification: Under ICH Q3A/B, it is a "Specified Impurity."
o Reporting Threshold: >0.05%
o Identification Threshold: >0.10%

o Qualification Threshold: >0.15% (or 1.0 mg/day intake, whichever is lower).

Metabolic & Degradation Pathway (DOT Visualization)

This diagram illustrates the relationship between the parent drug and the target analyte.

alpha-Hydroxyolopatadine
(Metabolite/Impurity A)

Olopatadine N-Oxide
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Click to download full resolution via product page

CYP450 Oxidation
(Alpha-Hydroxylation
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Figure 2: Metabolic origin of

-Hydroxyolopatadine from the parent API Olopatadine.

References

o USP Monograph: Olopatadine Hydrochloride.United States Pharmacopeia. (Defines
"Related Compound A" limits and methods).
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PubChem Compound Summary: alpha-Hydroxyolopatadine.National Center for
Biotechnology Information. (Chemical structure and physical properties).[1][2][3][5][6][9][11]
[Link]

ICH Harmonised Tripartite Guideline.Impurities in New Drug Substances Q3A(R2).
(Regulatory thresholds for reporting). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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